molecular formula C10H14IN B143962 4-Tert-butyl-2-iodo-aniline CAS No. 128318-63-8

4-Tert-butyl-2-iodo-aniline

Cat. No.: B143962
CAS No.: 128318-63-8
M. Wt: 275.13 g/mol
InChI Key: CDJKVBYMDRNYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2-iodo-aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a tert-butyl group and an iodine atom attached to the benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-iodo-aniline typically involves the iodination of 4-(Tert-butyl)aniline. One common method is the Sandmeyer reaction, where 4-(Tert-butyl)aniline is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom . The reaction conditions usually involve low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of flow reactors also allows for the efficient handling of hazardous reagents and intermediates .

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-iodo-aniline depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the iodine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling reaction. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Properties

IUPAC Name

4-tert-butyl-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJKVBYMDRNYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of commercially available 4-tert-butylaniline (2.00 g, 13.4 mmol) in MeOH (10 mL) was added to a mixture of silver sulfate (4.17 g, 13.4 mmol) and iodine (3.39 g, 13.4 mmol) in MeOH (30 mL). The mixture was stirred at room temperature for 4 h. The mixture was filtered. The filtrate was concentrated. The title compound was obtained after flash chromatography using EtOAc:hexane/2:8 as the eluant. 1H NMR (CDCl3, 500 MHz): B7.65 (d, J=2. Hz, 1H), 7.20 (dd, J=8.5, 2.5 Hz, 1H), 6.75 (d, J=8.5 Hz, 1H), 1.30 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.17 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2-iodo-aniline
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2-iodo-aniline
Reactant of Route 3
Reactant of Route 3
4-Tert-butyl-2-iodo-aniline
Reactant of Route 4
Reactant of Route 4
4-Tert-butyl-2-iodo-aniline
Reactant of Route 5
Reactant of Route 5
4-Tert-butyl-2-iodo-aniline
Reactant of Route 6
Reactant of Route 6
4-Tert-butyl-2-iodo-aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.